tert-Butyl (2-methylallyl)carbamate

説明

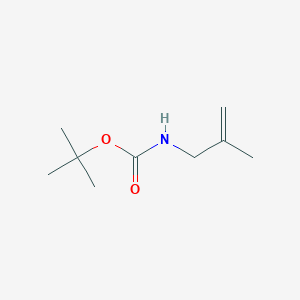

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Methylallyl Carbamate

Reactivity of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis. Its reactivity is characterized by its stability in many chemical environments and its susceptibility to cleavage under specific acidic conditions.

The removal of the Boc group is most commonly achieved under acidic conditions. total-synthesis.comyoutube.com Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are effective for this transformation. wikipedia.org The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). commonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com

The reaction rate can show a second-order dependence on the concentration of certain acids, such as HCl. nih.gov The general mechanism can be described as a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov

A key aspect of this deprotection is the fate of the tert-butyl cation generated as a byproduct. This cation can be trapped by nucleophilic scavengers, such as anisole (B1667542) or thioanisole, to prevent undesired alkylation of other nucleophilic sites within the substrate. wikipedia.org In the absence of a scavenger, the cation may deprotonate to form isobutylene (B52900) gas or undergo polymerization. commonorganicchemistry.com

Alternative, milder deprotection methods have also been developed. For instance, sequential treatment with trimethylsilyl (B98337) iodide and then methanol can remove the Boc group under conditions where other methods might be too harsh for the substrate. wikipedia.org Aqueous phosphoric acid has also been shown to be an effective and mild reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

A significant advantage of the Boc group is its stability under a wide range of reaction conditions, making it orthogonal to many other protecting groups. total-synthesis.comfiveable.me It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for selective chemical transformations at other parts of a molecule without affecting the Boc-protected amine.

The concept of orthogonality is crucial in complex multi-step syntheses, particularly in peptide synthesis. fiveable.menumberanalytics.combiosynth.com The Boc group's acid lability is complementary to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. total-synthesis.comnumberanalytics.com This allows for the selective deprotection of one type of protecting group while others remain intact. fiveable.menumberanalytics.com For example, in a molecule containing both a Boc and an Fmoc group, the Fmoc group can be removed with a base like piperidine, leaving the Boc group untouched. numberanalytics.com Conversely, the Boc group can be cleaved with an acid without affecting the Fmoc group.

The stability of the Boc group also extends to its use in conjunction with transition-metal catalysis. For instance, it is generally stable under conditions used for palladium-catalyzed reactions, such as those involving allyloxycarbonyl (Alloc) groups, which are cleaved by palladium catalysts. total-synthesis.com

Reactivity of the 2-Methylallyl Moiety

The 2-methylallyl group in tert-butyl (2-methylallyl)carbamate provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition-metal catalysis.

The 2-methylallyl group is an excellent substrate for palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. nih.gov In these reactions, a palladium(0) catalyst reacts with the allylic system to form a π-allylpalladium intermediate. nih.govrsc.org This electrophilic intermediate can then be attacked by a wide range of nucleophiles. nih.gov

Allylic Amidation: Palladium-catalyzed allylic amidation allows for the formation of new C-N bonds. While specific examples detailing the amidation of this compound are not prevalent in the searched literature, the general reactivity of allylic carbamates in palladium-catalyzed aminations is well-established. nih.gov

Allylic Alkylation: Palladium-catalyzed allylic alkylation (AAA) is a powerful method for C-C bond formation. nih.gov Stabilized carbon nucleophiles, such as those derived from malonates, are commonly used. nih.gov The reaction of acyclic ketone enolates has also been reported with high yields and selectivities. nih.gov The reaction conditions, including the choice of ligand and solvent, can significantly influence the outcome, including the enantioselectivity in asymmetric versions of the reaction. nih.gov For example, the use of a specific palladium catalyst with a chiral ligand can lead to the formation of α-tertiary stereogenic centers with excellent enantiomeric excess. nih.gov

Below is a table summarizing representative palladium-catalyzed allylic alkylations of substrates similar to the 2-methylallyl moiety.

| Allylic Substrate | Nucleophile | Palladium Catalyst/Ligand | Solvent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|---|

| (Z)-allyl 1-phenylprop-1-enyl carbonate | Ketone Enolate | Pd₂(dba)₃CHCl₃ / Ligand 1 | 1,4-Dioxane | Alkylated Ketone | 94 | 94 | nih.gov |

| Allylic Acetate | Arylboronic Acid | Pd(OAc)₂ / 1,10-phenanthroline | Not Specified | Allyl-Aryl Product | High | Not Applicable | capes.gov.br |

| Allyl Fluoride | α-sulfonyl carbon anion | Palladium / Bidentate Diamidophosphite Ligand | Not Specified | Chiral Homo-allylic Sulfone | High | High | rsc.org |

Nickel catalysis offers a complementary approach to palladium for the functionalization of carbamates. Nickel catalysts are known to be effective in cross-coupling reactions involving the cleavage of strong carbon-oxygen bonds, which can be challenging for palladium catalysts. nih.govyoutube.com

Nickel-catalyzed amination of aryl carbamates has been reported to proceed with a broad scope for both the carbamate and the amine coupling partners. nih.govrsc.org Computational studies suggest that the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with the latter being the rate-determining step. nih.gov

Furthermore, nickel catalysts are effective in Suzuki-Miyaura cross-coupling reactions of aryl carbamates with arylboronic acids. organic-chemistry.org These reactions can be significantly accelerated using microwave heating, reducing reaction times from hours to minutes. organic-chemistry.org

The table below provides examples of nickel-catalyzed reactions involving carbamate substrates.

| Carbamate Substrate | Coupling Partner | Nickel Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Carbamate | Morpholine (Amine) | Ni(cod)₂ / SIPr·HCl | Dioxane, 80 °C | Aminated Arene | High | nih.gov |

| Aryl Carbamate | Arylboronic Acid | Ni(cod)₂ | Microwave, 180 °C, 10 min | Biaryl | up to 87 | organic-chemistry.org |

Cycloaddition Reactions (e.g., Diels-Alder)

While this compound itself is not a diene, its alkene moiety (the methallyl group) can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. masterorganicchemistry.com The reactivity of the double bond is electronically and sterically influenced by the adjacent methylene-carbamate unit and the methyl group. In a typical Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The carbamate group is generally considered to be electron-donating, which would suggest that this compound would be a more reactive dienophile when paired with an electron-poor diene.

Research on analogous systems supports the significant electronic influence of carbamate functionalities in cycloadditions. For instance, studies on tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate, which contains a Boc-protected amine on a diene system, have shown it to be a "chameleon" diene. nih.govmdpi.com It participates in efficient Diels-Alder reactions with both electron-rich and electron-deficient dienophiles. nih.govmdpi.com Although the carbamate is on the diene in this case, the study highlights the ability of the Boc group to modulate the electronic properties and reactivity in cycloadditions.

The reaction rates for the cycloaddition of a carbamate-substituted diene with different dienophiles illustrate this principle, as shown in the table below.

| Dienophile | Dienophile Type | Reaction Half-life (t½) | Pseudo-first-order rate constant (s⁻¹) |

| Methyl acrylate | Electron-deficient | 5 h | - |

| Butyl vinyl ether | Electron-rich | 16.5 h | - |

| Vinyl acetate | Electron-rich | 36 h | 5.35 × 10⁻⁶ |

| Data adapted from studies on tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate. mdpi.com |

Beyond the [4+2] cycloaddition, allylic systems can participate in other types of cycloadditions, such as the [4+3] cycloaddition of allylic cations with dienes to form seven-membered rings. organicreactions.org While direct examples involving this compound are not prominent, its structure is amenable to the generation of an allylic cation intermediate under appropriate acidic or Lewis acidic conditions, opening potential pathways for such reactions.

Polymerization Mechanisms and Chain Transfer Processes Involving Allylic Systems

The polymerization of allylic monomers like this compound is significantly affected by the presence of the allylic hydrogens on the carbon adjacent to the double bond. In radical polymerization, the propagating polymer chain radical can abstract one of these allylic hydrogens from a monomer molecule. wikipedia.org This event terminates the growth of the original polymer chain and generates a new, resonance-stabilized allylic radical.

Key Features of Allylic Polymerization:

Chain Transfer: The primary mechanism limiting polymer chain length is the transfer of a radical to the monomer. wikipedia.org

Degradative Nature: The allylic radical formed is stabilized by resonance, reducing its reactivity and ability to re-initiate polymerization. rubbernews.com

Consequence: Low polymerization rates and low molecular weight products are typical outcomes. rubbernews.com

While this classic view of degradative chain transfer is widely accepted, some modern research on the polymerization of other allylic systems, such as allyl ethers, suggests alternative mechanistic pathways. nih.gov Density functional theory (DFT) studies have proposed that instead of simple addition, the reaction may proceed via a radical-mediated [3+2] cyclization, involving hydrogen atom transfer (HAT) followed by the formation of a five-membered ring. nih.gov This suggests that the reactivity of allylic monomers can be more complex than traditionally assumed, potentially involving intramolecular cyclization steps competing with intermolecular chain growth and transfer.

Radical Reactions and Their Propagation Mechanisms

The most characteristic radical reaction of this compound involves the allylic position. The C-H bonds at the carbon atom adjacent to the double bond are weaker than typical alkane C-H bonds due to the stability of the resulting radical. Abstraction of a hydrogen atom from this position by a radical initiator (R•) leads to the formation of a resonance-stabilized allylic radical.

The propagation of radical reactions involving this compound is often dominated by this hydrogen abstraction step rather than by addition to the double bond. Once formed, this stabilized allylic radical can participate in several subsequent reactions:

Dimerization: Two allylic radicals can combine to form a dimer.

Reaction with other Radicals: It can react with other radical species present in the medium.

Inefficient Initiation: As discussed in the context of polymerization, it can add to a monomer, but this step is often slow and inefficient. rubbernews.com

This high propensity for allylic hydrogen abstraction makes this compound and similar allylic compounds effective "radical sinks" or chain transfer agents in radical polymerizations, where they can be used to control or inhibit the reaction. wikipedia.orgrubbernews.com

Investigations into Intermolecular and Intramolecular Reactivity Pathways

The structure of this compound allows for a competition between intermolecular and intramolecular reaction pathways, particularly when the molecule is part of a larger, more complex system.

Intermolecular Reactions: These are reactions between two separate molecules. For this compound, this would include reactions like intermolecular Diels-Alder cycloadditions (where it acts as the dienophile) or radical-mediated additions and abstractions involving another molecule.

Intramolecular Reactions: These occur within a single molecule. For such a reaction to be relevant, the this compound moiety would typically need to be tethered to another reactive group. For example, if the carbamate nitrogen were attached to a chain containing a diene, an intramolecular Diels-Alder (IMDA) reaction could be possible.

Comparative studies have shown that intramolecular reactions are often kinetically favored over their intermolecular counterparts. mdpi.com This is primarily due to entropic factors; the reactive components are already held in proximity within the same molecule, reducing the entropic penalty associated with bringing two separate molecules together in the correct orientation for a reaction. mdpi.com Therefore, an intramolecular cycloaddition can be significantly faster than a comparable intermolecular one, even with a slightly higher activation enthalpy. mdpi.com

Research into related allylic carbamate systems has demonstrated the utility of intramolecular pathways. For example, intramolecular Diels-Alder reactions of furanyl carbamates bearing tethered alkenyl groups have been used to synthesize complex alkaloid skeletons. nih.gov Similarly, decarboxylative cyclization of allylic cyclic carbamates represents another powerful intramolecular transformation. acs.org These examples underscore the potential of the carbamate and allyl functionalities within a single molecule to orchestrate complex, stereoselective cyclization events.

Strategic Applications in Complex Organic Synthesis

Utilization as a Versatile Protecting Group in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in multi-step organic synthesis. organic-chemistry.orgsigmaaldrich.com Its widespread use is attributed to its ease of installation, typically via reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a wide range of reaction conditions, including those involving nucleophiles and bases. sigmaaldrich.comresearchgate.net The Boc group in tert-butyl (2-methylallyl)carbamate renders the nitrogen atom non-nucleophilic, thus protecting it from unwanted reactions while transformations are carried out on other parts of a molecule. sigmaaldrich.com

A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA), which liberates the free amine, carbon dioxide, and tert-butyl cation-derived byproducts like isobutylene (B52900). researchgate.net This orthogonality allows for selective deprotection in the presence of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile carboxybenzyl (Cbz) group, a critical consideration in the synthesis of complex molecules like peptides and natural products. organic-chemistry.orgsigmaaldrich.com The use of scavengers may be employed during deprotection to prevent side reactions caused by the electrophilic tert-butyl cation. sigmaaldrich.comresearchgate.net

While extensive literature documents the utility of the Boc protecting group in general, specific examples detailing the multi-step synthetic applications of this compound itself are not broadly reported. However, its structural attributes make it an ideal candidate for syntheses where subsequent modification of the 2-methylallyl group is desired after the initial protection of the amine.

Building Block for the Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as a valuable building block for the synthesis of these important scaffolds.

Pyrroles: The synthesis of substituted pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. sigmaaldrich.com While direct use of this compound in this specific reaction is not prominently documented, related N-Boc protected amines are instrumental in modern pyrrole (B145914) syntheses. For instance, N-alkoxycarbonyl pyrroles can be synthesized from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran. sigmaaldrich.com Furthermore, multi-substituted pyrroles can be synthesized via the base-induced cyclization of N-Boc-N-propargylenamines. semanticscholar.org This reaction proceeds via a 5-exo-dig cyclization and, interestingly, often results in the cleavage of the Boc group under the basic conditions, directly yielding N-H-pyrroles. semanticscholar.org The 2-methylallyl group in this compound offers a handle for further functionalization before or after the formation of a pyrrole ring.

Imidazolidinones: Imidazolidinones, or cyclic ureas, are important motifs in medicinal chemistry. researchgate.net Their synthesis often involves the reaction of a 1,2-diamine with a carbonyl source. While direct synthetic routes from this compound to imidazolidinones are not well-documented, the analogous tert-butyl (2-aminoethyl)carbamate is a common starting material for such heterocycles. orgsyn.org The synthesis of related five-membered cyclic ureas has been shown to proceed stereospecifically from β-phenylamino amides. The presence of the 2-methylallyl group in the target compound suggests potential for post-cyclization modification.

Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. Their synthesis often involves the condensation of a 2-aminobenzophenone (B122507) derivative with an amino acid. While the direct incorporation of this compound into a benzodiazepine (B76468) core is not a standard method, the development of synthetic routes to 1-aryl-2,3,4,5-tetrahydro-1H-2-benzazepines has been achieved through the intramolecular cyclization of N-Boc protected α-amino carbanions with in situ generated arynes. researchgate.net This highlights the utility of Boc-protected amines in the formation of complex, fused nitrogen-containing heterocyclic systems.

Precursor for Advanced Pharmaceutical Intermediates

The strategic placement of the Boc protecting group and the reactive allyl functionality makes this compound a potentially valuable precursor for advanced pharmaceutical intermediates. The Boc group is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) to mask amine reactivity during key bond-forming steps.

For example, various tert-butyl carbamate (B1207046) derivatives are key intermediates in the synthesis of drugs like the anticonvulsant Lacosamide and the non-small cell lung cancer drug Osimertinib (AZD9291). researchgate.netgoogle.com In the synthesis of a Lacosamide intermediate, a Boc-protected serine derivative is utilized, demonstrating the compatibility of the Boc group with other functional groups and its role in controlling reactivity during a multi-step synthesis. google.com Similarly, the synthesis of an intermediate for AZD9291 involves the use of a Boc-protected aniline (B41778) derivative, which undergoes nucleophilic substitution and reduction. researchgate.net

A patent for the synthesis of Edoxaban, an oral anticoagulant, describes the use of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a direct precursor, highlighting the importance of Boc-protected diamines in pharmaceutical manufacturing. medchemexpress.com While specific examples for this compound are not explicitly detailed in these contexts, its structure is analogous to many intermediates used in drug synthesis. The 2-methylallyl group provides an additional site for chemical modification, potentially allowing for the synthesis of novel drug analogues.

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through various derivatization strategies targeting either the 2-methylallyl group or the carbamate functionality itself.

The 2-methylallyl group is amenable to a wide range of transformations common to alkenes. These include, but are not limited to:

Oxidative cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield a ketone or carboxylic acid, providing a route to more complex structures.

Hydroboration-oxidation: This reaction would yield the corresponding alcohol, which can be further functionalized.

Epoxidation: Formation of an epoxide would provide a versatile intermediate for subsequent ring-opening reactions with various nucleophiles.

Heck reaction or Suzuki coupling: These palladium-catalyzed cross-coupling reactions would allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents. A related compound, tert-butyl allyl(methyl)carbamate, is known to participate in Suzuki coupling.

Diels-Alder reactions: The allyl group can potentially act as a dienophile in cycloaddition reactions, leading to the formation of cyclic systems. nih.govmdpi.com

The carbamate group itself can also be derivatized. For instance, N-methylation can influence the rate of cyclization reactions of N-Boc derivatives of amino alcohols, a phenomenon related to the Thorpe-Ingold effect. researchgate.net

The combination of these derivatization strategies allows for the transformation of this compound into a diverse array of more complex building blocks, further expanding its applications in organic synthesis.

Analytical and Spectroscopic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-butyl (2-methylallyl)carbamate, offering precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the chemical environment of the hydrogen atoms. Key signals include those for the tert-butyl group, the methyl group on the allyl moiety, the methylene (B1212753) protons, and the vinyl protons. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments within the molecule. Distinct peaks are observed for the carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), the methyl carbon, the methylene carbon, and the vinyl carbons of the 2-methylallyl group.

A representative set of NMR data is presented in the table below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~4.8 | Singlet, NH proton |

| ¹H | ~4.8 | Singlet, vinyl protons (=CH₂) |

| ¹H | ~3.6 | Doublet, methylene protons (-CH₂-) |

| ¹H | ~1.7 | Singlet, methyl protons (-CH₃) |

| ¹H | ~1.4 | Singlet, tert-butyl protons (-C(CH₃)₃) |

| ¹³C | ~155 | Carbonyl carbon (C=O) |

| ¹³C | ~144 | Quaternary vinyl carbon |

| ¹³C | ~111 | Methylene vinyl carbon (=CH₂) |

| ¹³C | ~79 | Quaternary carbon of tert-butyl group |

| ¹³C | ~47 | Methylene carbon (-CH₂-) |

| ¹³C | ~28 | Methyl carbons of tert-butyl group |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in confirming its structure. The mass spectrum typically shows the molecular ion peak [M]⁺, corresponding to the intact molecule.

Common fragmentation pathways involve the loss of the tert-butyl group, resulting in a prominent peak at [M-57]⁺. Another characteristic fragmentation is the loss of isobutylene (B52900) from the tert-butyl group, leading to a peak corresponding to the protonated carbamic acid derivative. Further fragmentation of the 2-methylallyl group can also be observed.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 171 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₄H₈]⁺ |

Chromatographic Techniques for Separation, Purity Determination, and Reaction Monitoring (e.g., GC, LC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC): GC can be utilized for the analysis of this compound, particularly for assessing its purity. The compound is volatilized and passed through a column, with its retention time being a key identifier. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural identification.

Liquid Chromatography (LC): Liquid chromatography, especially high-performance liquid chromatography (HPLC), is a versatile technique for the purification and analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. LC coupled with mass spectrometry (LC-MS) is also a valuable technique for analysis.

These chromatographic techniques are also crucial for monitoring the progress of reactions involving this compound, allowing for the optimization of reaction conditions and the determination of reaction completion.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretch: A moderate absorption band is typically observed in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the carbamate group.

C-H Stretch: Absorptions due to the C-H stretching of the alkyl and vinyl groups appear in the range of 2850-3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in the carbamate, is present around 1680-1720 cm⁻¹.

C=C Stretch: A weaker absorption band for the carbon-carbon double bond of the allyl group is expected around 1640-1680 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the carbamate group typically appears in the region of 1200-1350 cm⁻¹.

C-O Stretch: The C-O stretching of the ester-like portion of the carbamate gives rise to absorptions in the 1000-1300 cm⁻¹ range.

The presence and position of these bands provide strong evidence for the structure of this compound.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (sp³ and sp²) | Stretch | 2850-3100 |

|

Emerging Research Directions and Future Challenges for Tert Butyl 2 Methylallyl Carbamate

Development of Sustainable and Green Synthetic Protocols

The development of sustainable and green synthetic protocols for producing carbamates, including tert-Butyl (2-methylallyl)carbamate, is a significant area of ongoing research. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) or energy-intensive conditions. orgsyn.org Consequently, the focus has shifted towards more environmentally friendly alternatives.

A key approach is the utilization of carbon dioxide (CO2) as a C1 source, which is abundant, non-toxic, and inexpensive. Research has shown that various carbamates can be synthesized from CO2, amines, and alcohols under milder conditions using basic catalysts. For instance, a three-component coupling of amines, CO2, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) allows for efficient carbamate synthesis at mild reaction conditions and with short reaction times. organic-chemistry.org This method also demonstrates resistance to racemization for chiral substrates. organic-chemistry.org Another innovative protocol employs a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) as a reusable catalyst for the three-component reaction of CO2, amines, and alkyl halides, yielding a wide range of alkyl carbamates in high yields without the need for traditional purification steps. nih.gov

The direct synthesis of carbamates from CO2, amines, and alcohols has been explored, although it presents challenges due to equilibrium limitations. The use of dehydrating agents like acetals can help shift the reaction equilibrium to favor carbamate formation. Furthermore, the choice of catalyst is crucial, with basic catalysts showing promise in converting a variety of amines and alcohols.

Alternative green methods include the use of O-alkyl S-(pyridin-2-yl)carbonothiolates for the selective N-protection of amino groups at room temperature in air. organic-chemistry.org Additionally, a one-pot synthesis of substituted O-aryl carbamates avoids the direct handling of sensitive reactants by forming N-substituted carbamoyl (B1232498) chlorides in situ. organic-chemistry.org

The following table summarizes some of the green synthetic approaches for carbamates:

| Reagents | Catalyst/Conditions | Key Advantages |

| Amines, CO2, Halides | Cesium Carbonate, TBAI | Mild conditions, short reaction times, avoids overalkylation. organic-chemistry.org |

| Amines, CO2, Alkyl Halides | Polymer-supported DBU (PS-DBU) | Reusable catalyst, high yields, no traditional purification. nih.gov |

| Amines, CO2, Alcohols | Basic catalysts, dehydrating agents | Utilizes CO2 as a C1 source, halogen-free. |

| Amines, O-alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, air | Selective N-protection. organic-chemistry.org |

| Amines, Carbonylimidazolide | Water | One-pot, high purity of precipitated product. organic-chemistry.org |

Exploration of Novel Catalytic Transformations and Ligand Design

Research into novel catalytic transformations for carbamate synthesis is continuously expanding, with a focus on improving efficiency, selectivity, and substrate scope. The design of new ligands for metal catalysts is a key aspect of this exploration.

For instance, in the context of palladium-catalyzed reactions, the choice of ligand can significantly impact the outcome. While specific ligand design for this compound is not extensively documented in the provided results, the principles of ligand design for related transformations are relevant. Ligands can influence the electronic and steric environment around the metal center, thereby controlling reactivity and selectivity.

Novel catalytic systems are also being developed. For example, a copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates provides a mild and environmentally friendly route to carbamates. organic-chemistry.org This method is compatible with a wide range of amines. organic-chemistry.org Another example is the use of a nickel boride catalyst for the reduction of nitriles to prepare Boc-protected amines, which is noted for its environmental friendliness and tolerance to air and moisture. organic-chemistry.org

The development of photocatalytic methods is another emerging area. A process involving the in situ formation of an isocyanate from an oxamic acid under blue-light irradiation, using ferrocene (B1249389) as a photocatalyst and 2-picolinic acid as a ligand, offers a way to synthesize carbamates without handling carcinogenic isocyanates. organic-chemistry.org

Integration into Automated and Flow Chemistry Systems

The integration of carbamate synthesis, including that of this compound, into automated and flow chemistry systems offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

While specific examples of automated or flow synthesis for this compound are not detailed in the provided search results, the principles are broadly applicable. For instance, the use of immobilized catalysts, such as the polymer-supported DBU mentioned for CO2-based carbamate synthesis, is highly amenable to flow chemistry systems. nih.gov This allows for continuous processing and easy separation of the catalyst from the product stream. nih.gov

The development of one-pot procedures, such as the synthesis of substituted O-aryl carbamates, also lends itself to automation. organic-chemistry.org By minimizing intermediate purification steps, these processes can be streamlined for automated platforms.

The synthesis of carbamate derivatives on a solid phase has also been reported, which is a foundational technique for automated synthesis, particularly in the context of library generation for drug discovery. nih.gov These methods allow for the sequential addition of reagents and easy purification by washing the solid support.

The potential for integrating the synthesis of this compound and related compounds into these advanced manufacturing platforms represents a significant future direction, promising to make their production more efficient, consistent, and safer.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (2-methylallyl)carbamate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with 2-methylallyl derivatives under nucleophilic or electrophilic conditions. Key steps include:

- Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate group .

- Solvent System : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C to stabilize intermediates and minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. Example Reaction Conditions Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylallyl bromide | DMF | 25 | 75–85 | |

| EDCI, HOBt | THF | 0–RT | 65–70 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.8–5.2 ppm (allylic protons), and δ 5.5–6.0 ppm (carbamate NH) .

- ¹³C NMR : Signals at ~28 ppm (tert-butyl CH3), ~80 ppm (C-O), and ~155 ppm (carbamate carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) .

Q. How should this compound be stored to maintain stability, and what degradation pathways are relevant?

Methodological Answer:

- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the carbamate group .

- Degradation Pathways :

- Hydrolysis : Acidic/basic conditions cleave the carbamate bond, producing CO₂ and tert-butanol .

- Oxidation : Allylic positions may oxidize to epoxides or ketones under aerobic conditions .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be identified and optimized?

Methodological Answer:

- In Situ Monitoring : Use LC-MS or FTIR to detect intermediates like activated carbamate species (e.g., mixed anhydrides) .

- Kinetic Studies : Vary reaction time and temperature to trap intermediates (e.g., quench with H₂O) and analyze via TLC or HPLC .

- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with analogous carbamates (e.g., tert-Butyl (4-chloropyrimidin-2-yl)carbamate) to confirm assignments .

- X-ray Crystallography : Resolve ambiguous structures using SHELX software for refinement .

- Reaction Optimization : Adjust stoichiometry (e.g., excess 2-methylallyl bromide) or switch solvents (e.g., from THF to DCM) to suppress side products .

Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays :

- Kinetic Analysis : Use Michaelis-Menten plots to assess competitive/non-competitive inhibition .

- IC₅₀ Determination : Dose-response curves with purified enzymes (e.g., proteases or esterases) .

- Protein Interaction Studies :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins .

- Molecular Docking : Simulate ligand-protein interactions using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。